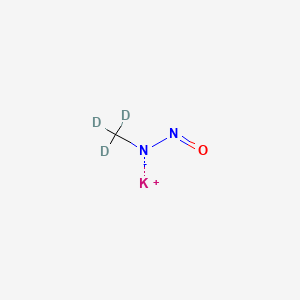
N-Nitrosomethan-d3-amine potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosomethan-d3-amine potassium salt is a deuterated form of N-nitrosodimethylamine, a compound known for its nitrosamine structure. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling, which aids in the precise quantification and detection of nitrosamines in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosomethan-d3-amine potassium salt can be synthesized through the nitrosation of deuterated secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This approach is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields .
Industrial Production Methods
Industrial production of N-nitrosamines, including this compound, often involves the reaction of secondary amines with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosomethan-d3-amine potassium salt undergoes various chemical reactions, including:
Nitrosation: Formation of nitroso compounds by reacting with nitrosating agents.
Oxidation: Conversion to nitro compounds under specific conditions.
Reduction: Reduction to amines using reducing agents.
Common Reagents and Conditions
Nitrosation: Sodium nitrite and an acid (e.g., hydrochloric acid) are commonly used.
Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation or metal hydrides.
Major Products Formed
Nitrosation: N-nitroso compounds.
Oxidation: Nitro compounds.
Reduction: Amines.
Scientific Research Applications
N-Nitrosomethan-d3-amine potassium salt is widely used in scientific research, particularly in:
Analytical Chemistry: As a reference standard for the detection and quantification of nitrosamines in pharmaceuticals and environmental samples.
Biology and Medicine: Studying the genotoxicity and carcinogenicity of nitrosamines.
Industrial Applications: Monitoring nitrosamine impurities in various products to ensure safety and compliance with regulatory standards.
Mechanism of Action
The mechanism of action of N-Nitrosomethan-d3-amine potassium salt involves the formation of nitrosamines, which are known to be potent carcinogens. The nitroso group (-N=O) bonded to the amine can undergo metabolic activation to form reactive intermediates that can interact with DNA, leading to mutations and cancer . The primary molecular targets are nucleophilic sites in DNA, proteins, and other cellular macromolecules .
Comparison with Similar Compounds
N-Nitrosomethan-d3-amine potassium salt is similar to other nitrosamines such as:
Uniqueness
The deuterated form of this compound provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterparts . This makes it particularly valuable in research and industrial applications where accurate quantification of nitrosamines is critical.
Properties
CAS No. |
87549-58-4 |
|---|---|
Molecular Formula |
CH3KN2O |
Molecular Weight |
101.164 g/mol |
IUPAC Name |
potassium;nitroso(trideuteriomethyl)azanide |
InChI |
InChI=1S/CH4N2O.K/c1-2-3-4;/h1H3,(H,2,4);/q;+1/p-1/i1D3; |
InChI Key |
UTIZIVHEEXBLNZ-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N-]N=O.[K+] |
Canonical SMILES |
C[N-]N=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















